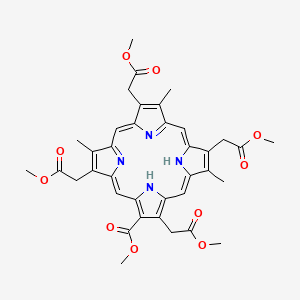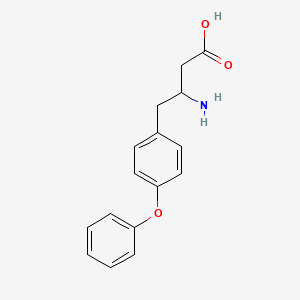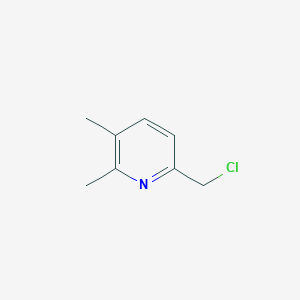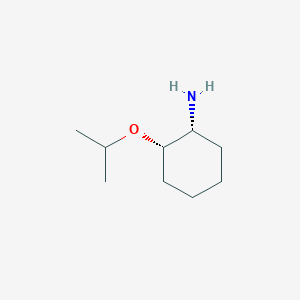
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This specific compound is characterized by its unique structure, which includes multiple methoxy and oxoethyl groups, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate involves several steps. Typically, the synthesis starts with the preparation of the porphyrin core, followed by the introduction of methoxy and oxoethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as chromatography and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The methoxy and oxoethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized porphyrins.
Applications De Recherche Scientifique
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactivity of porphyrins.
Biology: The compound is investigated for its potential role in biological systems, particularly in mimicking natural porphyrins.
Medicine: Research explores its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. For example, in photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Uroporphyrin I octamethyl ester
- Tetramethyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-21H,23H-porphine-2,7,12,17-tetrapropionate
Uniqueness
Methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate is unique due to its specific arrangement of methoxy and oxoethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C37H38N4O10 |
|---|---|
Poids moléculaire |
698.7 g/mol |
Nom IUPAC |
methyl 3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-trimethyl-21,22-dihydroporphyrin-2-carboxylate |
InChI |
InChI=1S/C37H38N4O10/c1-17-20(9-32(42)47-4)27-14-25-19(3)22(11-34(44)49-6)29(40-25)16-31-36(37(46)51-8)23(12-35(45)50-7)30(41-31)15-26-18(2)21(10-33(43)48-5)28(39-26)13-24(17)38-27/h13-16,39,41H,9-12H2,1-8H3 |
Clé InChI |
GEQKLRDOFFOLIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)C(=O)OC)C(=C4C)CC(=O)OC)C(=C3C)CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)




![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)

![4-chloro-1-{[1-(4-methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12279774.png)



![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-3-methylbenzothiazolium perchlorate](/img/structure/B12279782.png)
